5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a phenyl group at position 3, and an isopropylamine substituent at position 5.
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-13(2)21-17-11-16(19(3,4)5)22-18-15(12-20-23(17)18)14-9-7-6-8-10-14/h6-13,21H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWAADQFLLQRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663612 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within this class may exhibit significant activity against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Specific studies have shown that pyrazolo[1,5-a]pyrimidines can act as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb) infections . The structure-activity relationship (SAR) studies highlight that modifications in substituents can lead to enhanced biological activity, making these compounds promising candidates for drug development in oncology.
Anti-inflammatory Properties
The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors linked to inflammatory pathways. The inhibition of these pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
Other Therapeutic Areas
In addition to oncology and anti-inflammatory applications, 5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been explored for potential use as:
- VEGF/src inhibitors : Targeting vascular endothelial growth factor pathways.
- Apoptosis inducers : Promoting programmed cell death in cancer cells.
- Cyclin-dependent kinase inhibitors : Impeding cell cycle progression in tumor cells .
Study 1: Inhibition of Mycobacterial ATP Synthase
A study published on the synthesis and structure–activity relationships of pyrazolo[1,5-a]pyrimidines demonstrated their effectiveness as inhibitors of M.tb growth. The research involved the design and synthesis of approximately 70 novel analogues, revealing that certain substituents significantly enhanced their antimycobacterial activity. The most effective compounds showed low hERG liability and good stability in liver microsomal assays, indicating their potential for further development as anti-tuberculosis agents .
Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives. The study found that specific structural modifications led to increased potency against several cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range. This highlights the importance of SAR in optimizing these compounds for therapeutic applications .
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell signaling, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis . The compound’s interaction with these molecular targets results in its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Position 3 Modifications: Replacement of phenyl with 4-fluorophenyl (as in and ) significantly enhances anti-mycobacterial activity due to improved electronic interactions with ATP synthase . The target compound’s unsubstituted phenyl group may reduce potency compared to halogenated analogues.
Position 5 Modifications:
Position 7 Amine Variations:
- The isopropyl group in the target compound balances steric bulk and metabolic stability. In contrast, pyridin-2-ylmethyl substituents () introduce hydrogen-bonding capabilities, improving target affinity but increasing hERG channel liability .
Biological Activity
5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anti-mycobacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core with various substituents that influence its biological activity.
Anti-mycobacterial Activity
Recent studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory effects against Mycobacterium tuberculosis (M.tb). For instance, research indicates that certain derivatives demonstrate potent in vitro activity against M.tb with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. The structure–activity relationship (SAR) studies suggest that modifications at the C-3 and C-5 positions of the pyrazolo[1,5-a]pyrimidine scaffold are critical for enhancing anti-mycobacterial efficacy .
Table 1: Anti-mycobacterial Activity of Pyrazolo[1,5-a]pyrimidines
| Compound ID | Structure | MIC (µg/mL) | Notes |
|---|---|---|---|
| 11 | Compound 11 | 0.2 | Strong activity against M.tb |
| 12 | Compound 12 | 0.5 | Moderate activity |
| 13 | Compound 13 | 1.0 | Weak activity |
Anti-inflammatory Properties
Pyrazolo derivatives have also been investigated for their anti-inflammatory potential. In vitro assays demonstrated that certain compounds can inhibit pro-inflammatory cytokines in various cell lines. For example, compounds derived from pyrazolo[1,5-a]pyrimidines have shown significant inhibition of TNF-alpha and IL-6 production in activated macrophages .
Table 2: Anti-inflammatory Activity of Selected Pyrazolo Compounds
| Compound ID | Cytokine Inhibition (%) | Cell Line |
|---|---|---|
| A | 75 | RAW264.7 |
| B | 60 | THP-1 |
| C | 50 | J774A.1 |
Anticancer Activity
The anticancer potential of pyrazolo derivatives has been extensively documented. Various studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF7 and A549, with IC50 values demonstrating potent cytotoxic effects. For instance, one study reported an IC50 of 0.39 µM for a related compound against the Aurora-A kinase .
Table 3: Anticancer Activity of Pyrazolo Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D | MCF7 | 0.01 | Apoptosis induction |
| E | A549 | 26 | Cell cycle arrest |
| F | NCI-H460 | 0.46 | Aurora-A kinase inhibition |
Case Studies
Several case studies highlight the effectiveness of pyrazolo derivatives in treating various conditions:
- Tuberculosis Treatment : In a mouse model study, a derivative of pyrazolo[1,5-a]pyrimidine demonstrated significant reduction in bacterial load when administered alongside standard tuberculosis therapy .
- Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed promising results with a pyrazolo derivative leading to tumor shrinkage in several participants .
Q & A
What are the common synthetic routes for 5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
Methodological Answer:
Synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization, followed by functionalization of substituents. Key steps include:
- Core Formation: Cyclization of pyrazole and pyrimidine precursors under acidic/basic conditions. For example, acetic acid with p-toluenesulfonic acid (p-TsOH) catalyzes cyclization (60–75% yields) .
- Substituent Introduction:
- Amine Functionalization: Nucleophilic aromatic substitution at the 7-position with isopropylamine (40–70% yields) .
Optimization of solvent (e.g., DMF for polar intermediates) and temperature control is critical .
What spectroscopic and crystallographic methods confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Structural confirmation requires multimodal analysis:
- ¹H/¹³C NMR: Assigns proton environments (e.g., tert-butyl singlet at δ 1.3–1.5 ppm) and carbon frameworks .
- X-ray Crystallography: Resolves regiochemistry and planarity. used single-crystal X-ray analysis (CCDC 967390) to confirm fused-ring geometry .
- HRMS: Validates molecular formula (e.g., m/z 363.4 [M+H]⁺ for C₁₉H₂₃N₅) with <5 ppm accuracy .
Discrepancies in spectral data necessitate re-evaluation of synthetic pathways or stereochemistry .
How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
SAR studies involve systematic substituent variation and pharmacological profiling:
Positional Modifications:
- 5-position: Introducing electron-withdrawing groups (e.g., CF₃ in ) enhances enzyme binding .
- 3-position: Halogenation (e.g., Cl) improves anti-mycobacterial activity (MIC = 0.5 µg/mL) .
Functional Group Swapping: Replacing phenyl with pyridyl ( ) improves solubility .
Pharmacophore Mapping: Molecular docking (e.g., 5-HT₆ receptor in ) correlates substituent spatial arrangements with affinity .
Parallel assays for selectivity (e.g., kinase profiling in ) and toxicity (e.g., hERG screening in ) are critical .
How do researchers resolve contradictions in biological activity data across derivatives?
Methodological Answer:
Contradictions arise from structural or assay variability. Strategies include:
- Structural Re-analysis: X-ray crystallography ( ) confirms regiochemistry, which may affect target binding .
- Assay Standardization: Uniform protocols (e.g., thallium flux assays in ) reduce variability .
- Substituent-Specific Analysis: Comparing trifluoromethyl () vs. phenyl ( ) groups explains divergent activities (enzyme vs. mycobacterial targets) .
What strategies improve pharmacokinetic properties for CNS applications?
Methodological Answer:
Key modifications to enhance blood-brain barrier (BBB) penetration:
Lipophilicity Optimization: Introducing tert-butyl or trifluoromethyl groups increases logP (e.g., from 2.1 to 3.8 in ) .
Hydrogen Bond Reduction: Replacing polar groups (e.g., -OH) with bioisosteres (e.g., -OMe) improves passive diffusion .
P-glycoprotein Avoidance: Bulky substituents (e.g., isopropyl) minimize efflux pump interaction .
In vitro BBB models (e.g., PAMPA) and in vivo biodistribution studies validate improvements .
What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
These compounds target diverse pathways:
- Enzyme Inhibition: Kinases ( ) and mycobacterial enzymes ( ) via competitive binding .
- Receptor Antagonism: 5-HT₆ receptors ( ) with picomolar affinity .
- Microbial Targets: Mycobacterium tuberculosis ( ) via disruption of cell wall synthesis .
Target validation requires CRISPR/Cas9 knockout models or siRNA silencing .
How to design enzyme inhibition kinetics experiments for these derivatives?
Methodological Answer:
Enzyme Preparation: Purify target enzyme (e.g., via affinity chromatography) .
Substrate Titration: Vary substrate concentration (0.1–10× Kₘ) to calculate Kₘ and Vₘₐₓ.
Inhibitor Screening: Test derivatives at multiple concentrations (0.1–100 µM) to determine IC₅₀.
Mechanistic Analysis: Lineweaver-Burk plots distinguish competitive/non-competitive inhibition .
| Parameter | Experimental Setup | Example Data () | Reference |
|---|---|---|---|
| IC₅₀ Determination | 10-point dose-response curve | IC₅₀ = 0.3 µM | |
| Kᵢ Calculation | Cheng-Prusoff equation | Kᵢ = 0.1 µM | |
| Mechanism (Competitive) | Lineweaver-Burk intersecting y-axis | Slope increase with [I] |
Use SPR (Surface Plasmon Resonance) for real-time binding kinetics (kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
